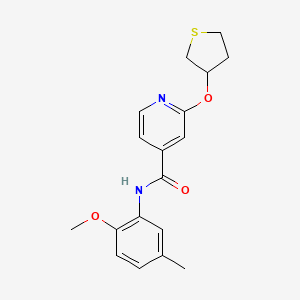
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MN-64, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits tubulin polymerization, which disrupts the microtubule network and prevents cell division. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits the formation of beta-amyloid plaques by blocking the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through its antioxidant properties, which may protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide reduces the accumulation of beta-amyloid plaques in the brain, which may slow the progression of the disease. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, which makes it a useful tool for studying the microtubule network in cells. It also has antioxidant properties, which make it a useful tool for studying oxidative stress in cells. However, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has some limitations for lab experiments. It is a relatively new compound, and its effects on cells and organisms are not fully understood. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One area of research could focus on the development of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives with improved potency and selectivity. Another area of research could focus on the use of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide as a tool for studying the microtubule network in cells. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be studied for its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Finally, further research could be conducted to better understand the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to the development of new therapeutic strategies.
合成法
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process, including the reaction of 2,5-dimethoxytoluene with sodium hydride to form the corresponding carbanion, which is then reacted with isonicotinoyl chloride to form N-(2-methoxy-5-methylphenyl)isonicotinamide. This compound is then reacted with tetrahydrothiophene-3-ol to form N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a therapeutic agent for various diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to possess antioxidant properties that may protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-3-4-16(22-2)15(9-12)20-18(21)13-5-7-19-17(10-13)23-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOGLZAXWTOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


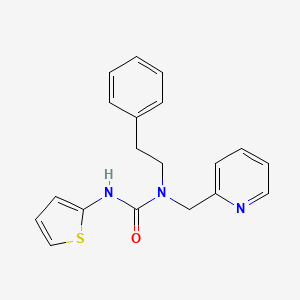

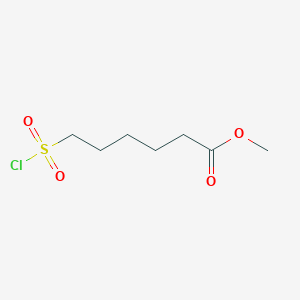
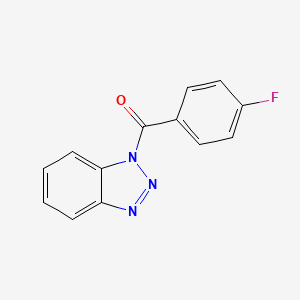

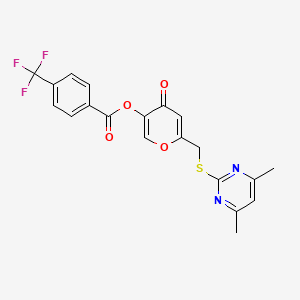
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

